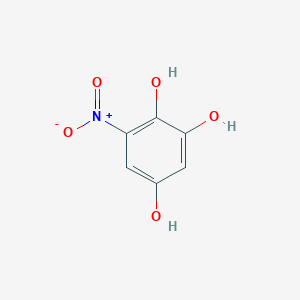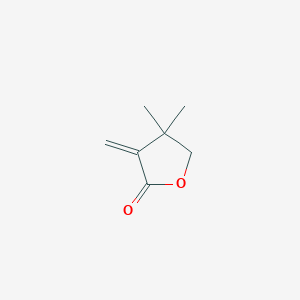
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene-, also known as 4,4-dimethyl-3-methylene-2(3H)-furanone, is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by its unique structure, which includes a furanone ring with two methyl groups and a methylene group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic or basic conditions. For instance, the compound can be synthesized from 4,4-dimethyl-3-buten-2-one through an intramolecular aldol condensation reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as Lewis acids or bases can be employed to facilitate the cyclization reaction. The reaction conditions typically include controlled temperatures and pressures to optimize the formation of the desired furanone.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding dihydrofuran derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The methylene group in the compound can participate in substitution reactions, where it is replaced by other functional groups. Halogenation reactions using halogens like chlorine or bromine are examples.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Oxidized furanone derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated furanone derivatives.
科学研究应用
2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it a subject of study in the development of new antibiotics.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, leading to investigations into its therapeutic applications.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma profile.
作用机制
The biological activity of 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is attributed to its ability to interact with various molecular targets. The compound can inhibit the growth of microorganisms by disrupting their cell membranes or interfering with essential enzymatic processes. In cancer cells, it may induce apoptosis through the activation of specific signaling pathways, such as the caspase cascade.
相似化合物的比较
2(5H)-Furanone, 5-methyl-: Another furanone derivative with a different substitution pattern.
2(3H)-Furanone, 4-methyl-: A simpler furanone with a single methyl group.
Comparison: Compared to other furanone derivatives, 2(3H)-Furanone, dihydro-4,4-dimethyl-3-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This compound’s unique structure and versatile reactivity make it a valuable subject of study in both academic and industrial research.
属性
CAS 编号 |
135102-85-1 |
|---|---|
分子式 |
C7H10O2 |
分子量 |
126.15 g/mol |
IUPAC 名称 |
4,4-dimethyl-3-methylideneoxolan-2-one |
InChI |
InChI=1S/C7H10O2/c1-5-6(8)9-4-7(5,2)3/h1,4H2,2-3H3 |
InChI 键 |
AJMWOGKZJWZTOP-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)C1=C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


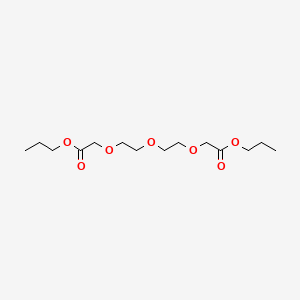
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
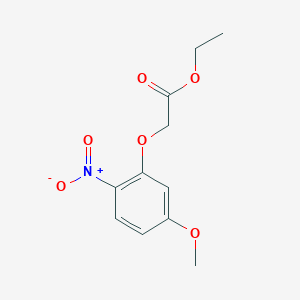
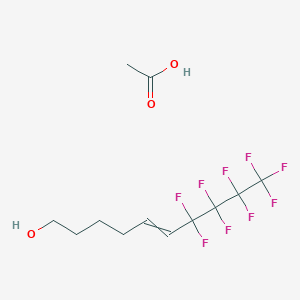
![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
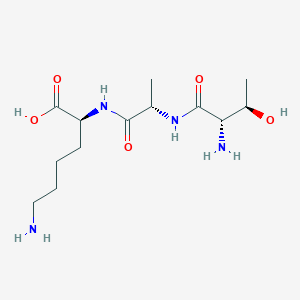
![[1-[(4-Tert-butylphenyl)methyl]-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methanol](/img/structure/B14274124.png)
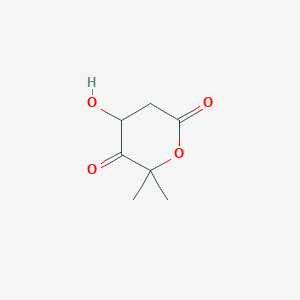
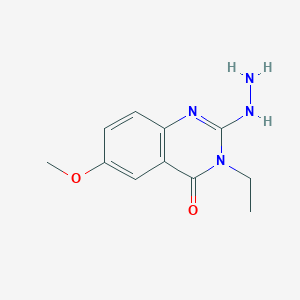
![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)

![4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid](/img/structure/B14274152.png)
